molecular formula C20H21NO6 B451066 dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate

dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate

Cat. No.: B451066
M. Wt: 371.4g/mol
InChI Key: CFROQGOZIDAUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate is a complex organic compound with the molecular formula C20H21NO6 It is characterized by the presence of a terephthalate core substituted with a dimethyl ester group and an amide linkage to a 4-methylphenoxy-propanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate typically involves a multi-step process. One common method includes the following steps:

    Esterification: The terephthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl terephthalate.

    Amidation: The dimethyl terephthalate is then reacted with 2-(4-methylphenoxy)propanoic acid chloride in the presence of a base such as triethylamine to form the desired amide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate
  • Dimethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}terephthalate

Uniqueness

Dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4g/mol

IUPAC Name

dimethyl 2-[2-(4-methylphenoxy)propanoylamino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H21NO6/c1-12-5-8-15(9-6-12)27-13(2)18(22)21-17-11-14(19(23)25-3)7-10-16(17)20(24)26-4/h5-11,13H,1-4H3,(H,21,22)

InChI Key

CFROQGOZIDAUFI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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